5-Methylflavasperone
Description
5-Methylflavasperone (5,8,10-trimethoxy-2-methyl-4H-naphtho[1,2-b]pyran-4-one) is a naphthopyran derivative isolated from Guiera senegalensis, a plant traditionally used in African medicine. Structurally, it features a methoxy-substituted naphthopyran backbone, contributing to its bioactivity . Key pharmacological properties include:
- 5-Lipoxygenase (5-LOX) Inhibition: Potent inhibition of leukotriene biosynthesis, a pathway implicated in inflammation .
- Antioxidant Activity: Scavenges hydroxyl radicals, reducing oxidative stress .
Its dual mechanism makes it a candidate for inflammatory and oxidative disorders.
Properties
Molecular Formula |
C17H16O5 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
5,8,10-trimethoxy-2-methylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C17H16O5/c1-9-5-12(18)16-13(20-3)7-10-6-11(19-2)8-14(21-4)15(10)17(16)22-9/h5-8H,1-4H3 |
InChI Key |
XIPRKZKXZRMYTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2OC)OC)OC |
Synonyms |
5-methylflavasperone |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Methylflavasperone vs. Rhamnetin
Rhamnetin (3,5,3',4'-tetrahydroxy-7-methoxyflavone) is a flavonol co-isolated with 5-Methylflavasperone from G. senegalensis.
Both compounds inhibit 5-LOX and scavenge radicals, but structural differences suggest divergent pharmacokinetics and cellular targets.
5-Methylflavasperone vs. 5-Methyldihydroflavasperone
5-Methyldihydroflavasperone (2,3-dihydro derivative) shares the naphthopyran core but has a saturated C2–C3 bond, altering reactivity.
| Property | 5-Methylflavasperone | 5-Methyldihydroflavasperone |
|---|---|---|
| Structure | Unsaturated naphthopyran | Dihydro-naphthopyran |
| Source Extract | Methylene chloride | Chloroform |
| Reported Bioactivity | 5-LOX inhibition, antioxidant | Not explicitly studied |
| Stability | May oxidize readily | Higher stability (saturated bond) |
The dihydro derivative’s bioactivity remains uncharacterized, though its isolation from a polar extract (chloroform) suggests distinct solubility .
Other Related Compounds
- Guieranone A: A quinone derivative with antifungal properties, unrelated to 5-LOX or antioxidant pathways .
Key Research Findings
- Dual Activity : 5-Methylflavasperone and rhamnetin uniquely combine 5-LOX inhibition and antioxidant effects, unlike most plant-derived compounds targeting单一 pathways .
- Synergistic Potential: Co-isolation with rhamnetin suggests additive or synergistic effects in crude extracts, though this requires validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
